molecular formula C14H15N3O2S2 B1652173 N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396555-82-0

N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B1652173
CAS No.: 1396555-82-0
M. Wt: 321.4
InChI Key: HVIFJYLBKFUNLB-UHFFFAOYSA-N
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Biology: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Molecular docking studies have shown that it binds to the active site of cyclooxygenase enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to its specific substitution pattern and the presence of both thiazole and thiazepane rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c1-8-3-2-4-10-12(8)16-14(21-10)17-13(19)9-7-20-6-5-11(18)15-9/h2-4,9H,5-7H2,1H3,(H,15,18)(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIFJYLBKFUNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CSCCC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142392
Record name 1,4-Thiazepine-3-carboxamide, hexahydro-N-(4-methyl-2-benzothiazolyl)-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396555-82-0
Record name 1,4-Thiazepine-3-carboxamide, hexahydro-N-(4-methyl-2-benzothiazolyl)-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396555-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Thiazepine-3-carboxamide, hexahydro-N-(4-methyl-2-benzothiazolyl)-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
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N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
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N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
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N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
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N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
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N-(4-methylbenzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

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